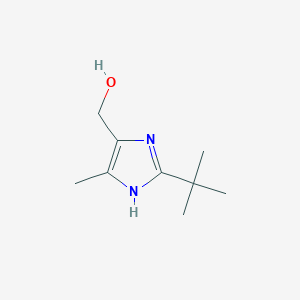
benzyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
benzyl sulfamate can be synthesized through several methods. One common approach involves the reaction of sulfamic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl esters. This reagent releases an electrophilic benzyl species upon warming, which reacts with sulfamic acid to form the desired ester .
Industrial Production Methods
Industrial production of sulfamic acid benzyl ester often involves large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
benzyl sulfamate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Alkyl halides, organometallic reagents, and appropriate solvents such as dichloromethane or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Sulfamic acid and benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
benzyl sulfamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of sulfamic acid benzyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyl group can participate in nucleophilic substitution reactions, while the sulfamic acid moiety can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfamic acid ester: Similar structure but with a phenyl group instead of a benzyl group.
Benzyl 4-nitrophenylsulfamate: Contains a nitrophenyl group in addition to the benzyl group.
Benzyl sulfonate: Contains a sulfonate group instead of a sulfamic acid group.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in medicinal chemistry and catalysis make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
benzyl sulfamate |
InChI |
InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) |
Clave InChI |
LHKKUYDIFGSCGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl [bis(2-chloroethyl)]amine hydrochloride](/img/structure/B8534136.png)






![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B8534191.png)





